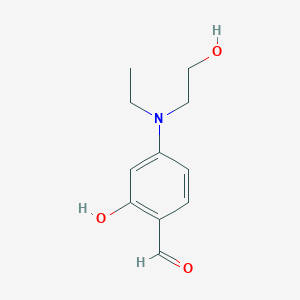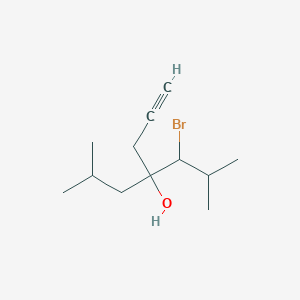
5-phenyl-6H-phenanthridine-3,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-6H-phenanthridine-3,8-diamine is a heterocyclic aromatic compound with the molecular formula C19H15N3. It is known for its unique structural features, which include a phenyl group attached to a phenanthridine core with two amino groups at positions 3 and 8. This compound exhibits interesting chemical properties and has found applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-6H-phenanthridine-3,8-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with an appropriate aldehyde or ketone can lead to the formation of the phenanthridine core, followed by further functionalization to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and solvents such as chloroform, dichloromethane, and methanol are common in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-phenyl-6H-phenanthridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenanthridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted phenanthridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-phenyl-6H-phenanthridine-3,8-diamine has been extensively studied for its applications in several scientific fields:
Wirkmechanismus
The mechanism of action of 5-phenyl-6H-phenanthridine-3,8-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to potential anti-tumor and anti-viral effects. The compound binds to DNA through non-specific interactions along the DNA exterior, affecting the molecular targets and pathways involved in DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-diamino-6-phenylphenanthridine: A closely related compound with similar structural features and applications.
Phenanthridine derivatives: These compounds share the phenanthridine core and exhibit similar chemical properties and biological activities.
Uniqueness
5-phenyl-6H-phenanthridine-3,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a DNA intercalator and its potential therapeutic applications set it apart from other phenanthridine derivatives .
Eigenschaften
IUPAC Name |
5-phenyl-6H-phenanthridine-3,8-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c20-14-6-8-17-13(10-14)12-22(16-4-2-1-3-5-16)19-11-15(21)7-9-18(17)19/h1-11H,12,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXCQREERXHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C(N1C4=CC=CC=C4)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-(2-bicyclo[2.2.1]heptanyl)-4-methyl-2-(2-methylprop-2-enoylamino)pentanamide](/img/structure/B8043731.png)
![N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide](/img/structure/B8043738.png)
![N-[[8-[(prop-2-enoylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]prop-2-enamide](/img/structure/B8043740.png)
![N'-[4-[[4-(3-aminopropylamino)-3-methylphenyl]methyl]-2-methylphenyl]propane-1,3-diamine](/img/structure/B8043762.png)
![[2-(dimethylcarbamothioyl)-4,6-dimethylphenyl] N-methylcarbamate](/img/structure/B8043779.png)
![2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile](/img/structure/B8043782.png)
![N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline](/img/structure/B8043791.png)

![5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043798.png)



